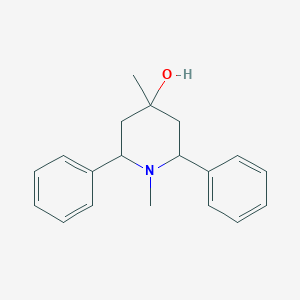

1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2,6-diphenylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-19(21)13-17(15-9-5-3-6-10-15)20(2)18(14-19)16-11-7-4-8-12-16/h3-12,17-18,21H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVNCLSIBPRPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C(C1)C2=CC=CC=C2)C)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320753 |

Source

|

| Record name | MLS003171208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17107-13-0 |

Source

|

| Record name | MLS003171208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethyl 2,6 Diphenyl Piperidin 4 Ol and Analogues

Direct Cyclization Approaches to the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a cornerstone of heterocyclic chemistry. The primary synthetic routes can be broadly categorized into the hydrogenation or reduction of pyridine (B92270) precursors, intramolecular cyclization of linear substrates, and intermolecular cyclization involving the assembly of two or more components. nih.gov Modern advancements have introduced sophisticated methods, such as the palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes, which provides access to various nitrogen heterocycles, including piperidines. organic-chemistry.org Another innovative approach is electroreductive cyclization, which can form piperidine derivatives from imines and terminal dihaloalkanes in a flow microreactor, often yielding better results than conventional batch reactions. nih.govbeilstein-journals.org These direct cyclization methods are crucial for efficiently building the core piperidine structure. organic-chemistry.org

Intramolecular Cyclization Strategies

Intramolecular cyclization, the formation of a ring from a single molecule, is a powerful strategy for synthesizing piperidine derivatives. nih.gov This approach encompasses a variety of reaction types, including metal-catalyzed processes, electrophilic cyclizations, aza-Michael additions, and radical-mediated ring closures. nih.gov

Gold(I)-catalyzed oxidative amination of non-activated alkenes represents a significant advancement, allowing for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Similarly, a reductive hydroamination/cyclization cascade of alkynes, mediated by acid, proceeds through an enamine and subsequent iminium ion reduction to yield piperidines. nih.gov

Radical cyclizations offer another effective pathway. For instance, 1,6-enynes can undergo radical cyclization initiated by triethylborane (B153662) to form polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Cobalt complexes can also catalyze the cyclization of linear amino-aldehydes to produce piperidines, though competitive side reactions can occur. nih.gov

Other notable intramolecular strategies include:

The cyclization of allylsilyl substituted N-acyliminium and iminium ions. researchgate.net

The acid-catalyzed intramolecular cyclization of N-protected 4,4-disubstituted 1,4-dihydropyridines. researchgate.net

The intramolecular amination of organoboronates, which provides access to piperidines via a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

| Strategy | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Amination | Gold(I) Complex | Non-activated Alkenes | Simultaneous N-heterocycle formation and O-substituent introduction. | nih.gov |

| Reductive Hydroamination | Acid-mediated | Alkynes | Proceeds via an iminium ion intermediate. | nih.gov |

| Radical Cyclization | Triethylborane | 1,6-Enynes | Involves a complex radical cascade mechanism. | nih.gov |

| Iminium Ion Cyclization | Acid | Allylsilyl substituted N-acyliminiums | Applied to the synthesis of piperidine alkaloids. | researchgate.net |

| Organoboronate Amination | - | Organoboronates | Proceeds via a 1,2-metalate shift. | organic-chemistry.org |

Intermolecular Annulation Reactions

Intermolecular annulation reactions construct the piperidine ring by combining two or more separate molecular entities. nih.gov These methods are highly valuable for creating molecular diversity. A notable strategy involves the divergent coupling of olefins with bifunctional reagents. rsc.org By carefully controlling reaction conditions such as halogenating agents, concentration, and solvent, it is possible to switch between radical and polar cyclization pathways, leading selectively to either five-membered pyrrolidines or six-membered piperidines. nih.gov This tunable annulation highlights the subtlety and power of intermolecular approaches. rsc.orgnih.gov Another one-step protocol uses a vinyl sulfonium (B1226848) salt as a bis-electrophile, which reacts with β-amino alcohols, thiols, or amines to efficiently produce morpholines, thiomorpholines, and piperazines, respectively, under mild conditions. bris.ac.uk

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are exceptionally well-suited for diversity-oriented synthesis.

One example is a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, to yield substituted piperidines under reflux conditions in ethanol. researchgate.net Another powerful MCR is a three-component tandem aza[4+2]/allylboration reaction. This process combines maleimides, 4-boronohydrazonodienes, and various aldehydes to produce polysubstituted α-hydroxyalkyl piperidines with high diastereocontrol, creating four new stereogenic centers in one pot. nih.gov The Ugi five-center, four-component reaction (U-5C-4CR) has also been employed as a key step in the diastereoselective synthesis of monocyclic 2,6-diketopiperazine derivatives, which are related to the piperidine core. nih.gov

| Reaction Name | Number of Components | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Pseudo Five-Component Reaction | 3 (effectively 5) | Aromatic aldehydes, anilines, alkyl acetoacetates | Substituted piperidines | researchgate.net |

| Aza[4+2]/Allylboration | 3 | Maleimides, 4-boronohydrazonodienes, aldehydes | Polysubstituted α-hydroxyalkyl piperidines | nih.gov |

| Ugi Five-Center, Four-Component Reaction | 4 (effectively 5 centers) | (Varies) | 2,6-Diketopiperazines | nih.gov |

[4+2] and [5+1] Cycloaddition Analogues

Cycloaddition reactions are a powerful class of pericyclic reactions for constructing cyclic systems, including the piperidine ring.

[4+2] Cycloaddition: The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and effective method for forming six-membered rings. beilstein-journals.org For instance, 4-phenyl-2-amino-1,3-butadienes can react with N-allyl benzaldimine in a Diels-Alder fashion to afford a 2,6-diphenyl-4-piperidinone derivative, a direct precursor to compounds like 1,4-dimethyl-2,6-diphenyl-piperidin-4-ol. benthamdirect.comeurekaselect.com This strategy can also be performed intramolecularly. Gold catalysts can enable intramolecular [4+2] cycloadditions between unactivated alkynes and dienes. beilstein-journals.org A formal [4+2] cycloaddition approach allows for a one-pot synthesis of substituted piperidines from N-benzyl gamma-chloropropylamines and conjugated alkynoates or alkynones. researchgate.net

[5+1] Annulation: This strategy involves the combination of a five-atom component with a single-atom component. nih.gov Reductive amination is a frequently used transformation within [5+1] annulation sequences. nih.gov A notable example is the hydrogen borrowing [5+1] annulation catalyzed by an iridium(III) complex. This method involves two sequential catalytic cascades—hydroxyl oxidation, amination, and imine reduction—to form two new C-N bonds and achieve the stereoselective synthesis of substituted piperidines. nih.gov

Gold-Catalyzed Cyclizations and Reductions

Homogeneous gold catalysis has risen as a formidable tool in organic synthesis, particularly for the construction of complex cyclic molecules from unsaturated precursors like alkynes. acs.org Gold catalysts, typically in the +1 oxidation state, are highly carbophilic and act as soft Lewis acids to activate alkynes, rendering them susceptible to attack by a wide range of nucleophiles. beilstein-journals.orgyoutube.com

This activation is the cornerstone of numerous gold-catalyzed cyclization reactions leading to piperidines. For example, gold(I) complexes effectively catalyze the oxidative amination of non-activated alkenes and the intramolecular dearomatization/cyclization of terminal alkynes to form piperidine-containing spirocycles. nih.gov Gold-catalyzed cascade reactions are particularly powerful, enabling the rapid construction of molecular complexity. One such cascade involves a cycloisomerization/hetero-Diels–Alder/ring-opening sequence starting from enynyl acetates. acs.org

Mechanistic Pathways of Gold-Catalyzed Imidate Formation

The mechanism of gold-catalyzed reactions that form C-N bonds, such as those leading to imines or cyclized amine products, begins with the activation of an alkyne. The gold(I) catalyst coordinates to the carbon-carbon triple bond, forming a π-complex. youtube.com This interaction polarizes the alkyne, making it highly electrophilic and ready for nucleophilic attack. youtube.com

In the context of hydroamination, an amine attacks the activated alkyne. This can occur intermolecularly or intramolecularly. For instance, gold(I)-phosphine complexes featuring a non-coordinating bis(trifluoromethanesulfonyl)imidate (NTf₂) counterion are highly active catalysts for the intermolecular hydroamination of alkynes. acs.org The role of the imidate anion is to ensure the gold center remains highly cationic and catalytically active. The reaction pathway involves nucleophilic attack of the amine on the gold-activated alkyne, which, after protonolysis, yields an enamine or imine and regenerates the gold catalyst. masterorganicchemistry.com In intramolecular cases, a tethered amine or amide attacks the activated alkyne, leading directly to the formation of a heterocyclic ring, such as a piperidine. nih.gov The resulting intermediate can then undergo further transformations to yield the final product. acs.org

Chemoselective Reduction of Cyclic Intermediates

A critical step in the synthesis of piperidin-4-ol derivatives is the chemoselective reduction of a carbonyl group in a cyclic precursor, such as a 4-piperidone (B1582916). dtic.mil This transformation must be accomplished without affecting other potentially reducible functional groups within the molecule.

The selective reduction of a ketone is often achieved using complex metal hydrides. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly employed to reduce 4-piperidones to the corresponding 4-piperidinols. dtic.mil The choice of reducing agent and reaction conditions is paramount to ensure that other functionalities, such as esters or amides elsewhere in the molecule, remain intact.

A more general strategy for achieving high chemoselectivity involves the activation of a specific functional group. For instance, a carboxylic acid can be selectively reduced in the presence of an amide by first converting it into a more reactive mixed anhydride. This activated intermediate is then reduced under mild conditions using NaBH₄ in methanol, a process that can be completed rapidly with high yield and purity. nih.gov This principle of selective activation and reduction can be applied to complex piperidine precursors to yield the desired hydroxylated product.

Stereoselective and Diastereoselective Synthesis Strategies

The construction of specific stereoisomers of substituted piperidines is a significant challenge in organic synthesis due to the prevalence of these structures in medicinally relevant compounds. nih.govrsc.org Strategies to control the three-dimensional architecture of the piperidine ring are essential for accessing biologically active molecules. These approaches range from using chiral auxiliaries to employing advanced catalytic systems. researchgate.net

One established strategy for inducing stereochemistry is the use of a chiral auxiliary. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical course of subsequent reactions.

This methodology is a key conceptual approach for achieving asymmetric induction in reactions like the Mannich reaction, which can be used to construct the piperidine core. researchgate.net The auxiliary creates a chiral environment that forces the reaction to proceed in a stereoselective manner, leading to the formation of a product with a specific configuration. After the desired stereocenter(s) have been established, the chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched target compound.

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. acs.org This field has provided powerful tools for the stereoselective synthesis of piperidines, utilizing both transition metals and small organic molecules as catalysts.

Transition metal catalysis offers a versatile platform for the stereoselective construction of piperidine rings. digitellinc.com A variety of metals, including rhodium (Rh), palladium (Pd), and iridium (Ir), have been used to catalyze key bond-forming reactions. nih.gov

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.org This method can be used to couple arylboronic acids with dihydropyridine (B1217469) derivatives to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org A subsequent reduction step then furnishes the final enantioenriched piperidine. nih.govacs.org This multi-step process provides access to a wide library of chiral piperidines. nih.gov Transition metal catalysis can be challenging with nitrogen-containing heterocycles due to potential catalyst poisoning, but successful examples have been developed for substrates featuring indole (B1671886) and indazole motifs. acs.org

Table 1: Rh-Catalyzed Asymmetric Carbometalation for Tetrahydropyridine Synthesis snnu.edu.cnacs.org

| Aryl Boronic Acid Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylboronic acid | 5 | 92 | 98 |

| 4-Fluorophenylboronic acid | 5 | 95 | 99 |

| 3-Thienylboronic acid | 5 | 95 | 99 |

| 2-Naphthylboronic acid | 5 | 94 | 99 |

| 2-Fluoro-pyridin-3-ylboronic acid | 10 | 70 | 96 |

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful strategy for building complex molecular architectures. In the context of piperidine synthesis, organocatalysts can facilitate domino reactions that form multiple bonds and stereocenters in a single step.

One such approach involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. nih.govacs.org This reaction between aldehydes and trisubstituted nitroolefins allows for the construction of polysubstituted piperidine rings with up to four contiguous stereocenters, often with excellent enantioselectivity. nih.govacs.org In a related strategy, a hybrid bio-organocatalytic cascade, which combines the action of an enzyme (a transaminase) with an organocatalyst, can be used to synthesize 2-substituted piperidines. nih.gov

Table 2: Organocatalytic Synthesis of Polysubstituted Piperidines nih.govacs.org

| Aldehyde | Nitroolefin | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Propanal | (E)-N-(3-nitro-1,3-diphenylallyl)aniline | >20:1 | 99 |

| Isovaleraldehyde | (E)-N-(3-nitro-1,3-diphenylallyl)aniline | >20:1 | 99 |

| Benzaldehyde | (E)-N-(3-nitro-1,3-diphenylallyl)aniline | 10:1 | 98 |

Beyond establishing absolute stereochemistry, controlling the relative stereochemistry between multiple chiral centers is crucial. The diastereomeric outcome of a reaction can often be tuned by carefully optimizing reaction conditions, such as solvent, temperature, and reagents.

A powerful technique for controlling relative stereochemistry is through the epimerization of an existing stereocenter to a more thermodynamically stable configuration. For example, cis-disubstituted piperidines can be converted to their trans-diastereoisomers. rsc.org This transformation can be driven by relieving unfavorable steric interactions, such as a 1,3-diaxial interaction, by treating the substrate with a base to epimerize an ester group. rsc.org The choice of the nitrogen-protecting group is critical in this process as it influences the conformation of the piperidine ring and, consequently, the stereochemical outcome. rsc.org Additionally, diastereoselective lithiation followed by trapping with an electrophile provides another route to access specific trans-piperidine isomers. rsc.org Radical cyclization reactions can also exhibit high levels of diastereoselectivity, in some cases yielding only two of four possible diastereoisomers in ratios as high as 40:1. nih.gov

Catalytic Asymmetric Synthesis Approaches

Strategic Derivatization of Pre-formed Piperidine Scaffolds

The synthesis of this compound typically commences with the construction of a 2,6-diphenyl-piperidin-4-one (B8811517) precursor. This key intermediate is often synthesized via a Mannich condensation reaction involving an aromatic aldehyde (benzaldehyde), a ketone (such as acetone (B3395972) or an equivalent), and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). nih.govresearchgate.netchemrevlett.comresearchgate.netnih.govmun.ca This foundational scaffold is then subjected to a series of derivatization steps to introduce the requisite methyl and hydroxyl functionalities at specific positions.

N-Alkylation and N-Arylation Methods

The introduction of a methyl group at the nitrogen atom (N-1 position) of the piperidine ring is a crucial step in the synthesis of the target compound. Several N-alkylation methods are applicable to piperidine scaffolds.

One common approach involves the direct alkylation of the secondary amine of the pre-formed piperidine ring. For instance, the intermediate 2,6-diphenyl-3-methyl-piperidin-4-one can be N-alkylated using methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone. researchgate.net Another effective method for N-methylation is the Eschweiler-Clarke reaction, which utilizes a mixture of formaldehyde (B43269) and formic acid. google.com This reductive amination procedure is a well-established technique for the methylation of primary and secondary amines.

Furthermore, reductive amination cyclization (RAC) offers a direct route to N-alkylated 2,6-diphenylpiperidines from 1,5-diketones using an alkylammonium formate. researchgate.net This method provides a convenient one-pot synthesis of the N-alkylated piperidine core. While the focus here is on N-methylation, it is noteworthy that N-arylation of 2,6-diphenylpiperidines can also be achieved through reductive amination with aryl ammonium formates, often facilitated by microwave irradiation. researchgate.net

| Method | Reagents | Precursor | Product | Reference |

| Direct Alkylation | Methyl iodide, Potassium carbonate | 2,6-diphenyl-3-methyl-piperidin-4-one | 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one | researchgate.net |

| Eschweiler-Clarke | Formaldehyde, Formic acid | 2,2,6,6-tetramethylpiperidin-4-one | 1,2,2,6,6-pentamethylpiperidin-4-one | google.com |

| Reductive Amination | Alkylammonium formate | 1,5-Diketone | N-alkyl-2,6-diphenylpiperidine | researchgate.net |

Introduction of Phenyl and Hydroxyl Moieties at Specific Positions

The synthesis of this compound fundamentally relies on the presence of two phenyl groups at the C-2 and C-6 positions and a hydroxyl group at the C-4 position.

The 2,6-diphenyl substitution pattern is typically established during the initial synthesis of the piperidin-4-one ring via the Mannich reaction, using two equivalents of benzaldehyde. chemrevlett.comnih.govmun.ca

The introduction of the hydroxyl group at the C-4 position, along with the second methyl group at this position, is accomplished through a Grignard reaction. The N-methylated precursor, 1-methyl-2,6-diphenyl-piperidin-4-one, is treated with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). organic-chemistry.orgmasterorganicchemistry.combyjus.comyoutube.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon at the C-4 position of the piperidone ring. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound. masterorganicchemistry.combyjus.comyoutube.com

Reaction Mechanism Elucidation during Compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for controlling the reaction and predicting the stereochemical outcome.

Intermediate Characterization and Identification

The multi-step synthesis of the target compound involves several key intermediates. In the formation of the piperidine ring via the aza-Michael addition, enolate intermediates are proposed to be involved. sci-hub.se During the Grignard reaction, the formation of the Grignard reagent itself may proceed through free radical intermediates. acs.org The reaction of the Grignard reagent with the piperidone carbonyl can proceed through a complex between the magnesium atom and the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. byjus.com In some related reactions involving Grignard reagents and sulfoxides, σ-sulphurane intermediates have been identified. rsc.org Furthermore, in certain piperidine syntheses, imide ion intermediates have been characterized. nih.gov

Transition State Analysis for Stereochemical Outcome Prediction

The stereochemistry of the final product is determined by the transition states of the key bond-forming reactions. In the aza-Michael cyclization to form the piperidine ring, the stereochemical outcome (cis or trans) can be predicted by analyzing the steric interactions in the chair-like transition state. ntu.edu.sg For the Grignard addition to the 4-piperidone, the stereochemical outcome at the C-4 position is determined by the direction of the nucleophilic attack on the carbonyl group. The approach of the Grignard reagent can be influenced by the steric hindrance posed by the existing substituents on the piperidine ring. The reaction is generally thought to proceed through a six-membered cyclic transition state when reduction occurs. organic-chemistry.org In nucleophilic substitution reactions, such as the SN2-type alkylation of the nitrogen, the stereochemical outcome is dictated by a trigonal bipyramidal transition state. sciencerepository.org Computational modeling of these transition states can provide valuable insights into the preferred stereochemical pathways. sci-hub.se

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniquesresearchgate.net

The definitive structure, including the stereochemistry of 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol, is determined using a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the connectivity and three-dimensional arrangement of atoms, while Infrared and Raman spectroscopies are used to confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologiesasianpubs.org

NMR spectroscopy is the most powerful tool for the structural and conformational analysis of piperidine (B6355638) derivatives. asianpubs.org For this compound, which has a molecular formula of C₁₉H₂₃NO, these techniques are crucial for establishing the piperidine ring's conformation and the relative orientation of its substituents. chemsrc.com Studies on analogous 2,6-diarylpiperidine systems consistently show a preference for a stable chair conformation where bulky substituents occupy equatorial positions to minimize steric hindrance. asianpubs.orgniscpr.res.in

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the stereochemistry of the piperidine ring. The coupling constants (J-values) between adjacent protons are particularly informative. For a chair conformation, the coupling constant between diaxial protons (J_aa) is typically large (around 10-13 Hz), whereas axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are smaller (around 2-5 Hz).

In this compound, the protons at the C-2 and C-6 positions, being adjacent to the phenyl groups, would provide key insights. The observation of large coupling constants for these protons would confirm their axial orientation and, consequently, the equatorial orientation of the bulky phenyl groups. The signals for the two methyl groups—one on the nitrogen (N-CH₃) and one at the C-4 position (C-CH₃)—would typically appear as singlets in distinct regions of the spectrum, confirming their presence.

Table 1: Expected ¹H NMR Data Interpretation for this compound (Note: Specific experimental chemical shift and coupling constant data for this compound are not available in the cited literature. This table is based on established principles for analogous compounds.)

| Proton Assignment | Expected Multiplicity | Expected Coupling Constants (Hz) | Stereochemical Implication |

|---|---|---|---|

| H-2, H-6 (Benzylic) | Doublet of doublets | J_ax,ax ≈ 10-12; J_ax,eq ≈ 2-4 | Confirms chair conformation with equatorial phenyl groups. |

| H-3, H-5 (Methylene) | Multiplets | - | Provides information on proton orientations relative to substituents. |

| N-CH₃ | Singlet | - | Confirms N-methyl group. |

| C(4)-CH₃ | Singlet | - | Confirms C-4 methyl group. |

| OH | Singlet (broad) | - | Identifies the hydroxyl proton. |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count of the carbon atoms and information about their chemical environment. The chemical shifts of the piperidine ring carbons (C-2, C-3, C-4, C-5, C-6) are sensitive to their stereochemical environment.

For this compound, the spectrum would be expected to show signals for the 19 carbon atoms. The carbons C-2 and C-6 would appear in the region typical for aminyl-substituted carbons, while C-4, bearing the hydroxyl and methyl groups, would have a characteristic chemical shift. The shifts for the N-methyl and C-4-methyl carbons would also be readily identifiable.

Table 2: Expected ¹³C NMR Signal Assignments for this compound (Note: Specific experimental chemical shift data for this compound are not available in the cited literature. This table is based on general values for similar structures.)

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| C-2, C-6 | 60 - 70 |

| C-3, C-5 | 40 - 50 |

| C-4 | 70 - 80 |

| N-CH₃ | 35 - 45 |

| C(4)-CH₃ | 25 - 35 |

| Aromatic C (ipso) | 140 - 150 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the piperidine ring and confirming the relationship between adjacent protons like H-2/H-3 and H-5/H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign which protons are attached to which carbons, for instance, linking the benzylic proton signals to the C-2/C-6 carbon signals.

Piperidine rings can undergo conformational exchange, primarily through a chair-to-chair ring inversion process. Dynamic NMR (DNMR) spectroscopy involves recording NMR spectra at variable temperatures to study these dynamic processes.

For this compound, the chair conformation with both large phenyl groups in equatorial positions is expected to be overwhelmingly stable. nih.gov Any ring-flipping to an alternative chair conformation would force these bulky groups into highly unfavorable axial positions, resulting in a very high energy barrier for inversion. Therefore, under standard measurement conditions, the molecule is expected to be conformationally locked, and its NMR spectra would show sharp signals corresponding to a single, stable conformer. A variable-temperature NMR study would likely show no significant changes in the spectra until decomposition, confirming the high conformational stability.

Infrared (FT-IR) and Raman (FT-Raman) Spectroscopy for Functional Group Identificationresearchgate.netresearchgate.net

Infrared (FT-IR) and Raman (FT-Raman) spectroscopies are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups to be identified are the hydroxyl (-OH) group, C-H bonds (aromatic and aliphatic), and the C-N bond.

-OH Stretch: A broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol group.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and methyl groups appear below 3000 cm⁻¹.

C-O Stretch: A strong band for the C-O stretch of the tertiary alcohol would be expected in the 1100-1200 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Specific experimental frequency data for this compound are not available in the cited literature. This table is based on standard group frequency correlations.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (broad) | FT-IR |

| C-H Stretch | Aromatic | 3000 - 3100 | FT-IR, FT-Raman |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | FT-IR, FT-Raman |

| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | FT-IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. For a molecule with the chemical formula C₁₉H₂₃NO, the expected exact mass would be calculated and compared against the experimental value.

The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of functional groups. Key expected fragmentation events include:

Loss of a hydroxyl radical (•OH) from the tertiary alcohol group.

Cleavage of the methyl group (•CH₃) from the nitrogen or the C4 position.

Fission of the piperidine ring, leading to various charged fragments.

Loss of a phenyl group (C₆H₅).

These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule.

Table 1: Illustrative HRMS Fragmentation Data for this compound This table is illustrative of expected data, as specific experimental results are not publicly available.

| Fragment Ion | Proposed Formula | Calculated m/z |

|---|---|---|

| [M]+ | C₁₉H₂₃NO | 281.17796 |

| [M-CH₃]+ | C₁₈H₂₀NO | 266.15449 |

| [M-OH]+ | C₁₉H₂₂N | 264.17523 |

MALDI-TOF MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing molecules that are prone to fragmentation under other ionization methods. In the context of this compound, MALDI-TOF would be employed to clearly identify the molecular ion peak, [M+H]⁺ or [M+Na]⁺, with high sensitivity and accuracy. The compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and ionized by a laser, minimizing fragmentation and preserving the integrity of the parent molecule for detection.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of this compound contains two phenyl rings, which act as chromophores.

These aromatic rings are expected to produce characteristic absorption bands in the UV region, typically between 200 and 300 nm. The primary electronic transitions responsible for this absorption are π → π* transitions within the benzene (B151609) rings. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substitution pattern and the solvent used for the analysis. The presence of the nitrogen atom and the hydroxyl group may cause subtle shifts in the absorption maxima compared to unsubstituted benzene. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental results by predicting the electronic absorption spectra. nih.gov

Crystallographic Studies

Crystallographic techniques are indispensable for the definitive determination of the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise information about the atomic arrangement in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to determine its complete 3D structure, including bond lengths, bond angles, and torsional angles.

A key structural feature of interest is the conformation of the six-membered piperidine ring. Based on studies of similar 2,6-diphenylpiperidine derivatives, the ring is expected to adopt a stable chair conformation. nih.govresearchgate.netnih.gov In this conformation, the bulky phenyl substituents at the C2 and C6 positions would likely occupy equatorial positions to minimize steric hindrance. The orientation of the methyl groups at N1 and C4, and the hydroxyl group at C4, would also be definitively established. This analysis would confirm the relative stereochemistry of the chiral centers within the molecule.

Table 2: Expected Crystallographic Data Parameters from SC-XRD Analysis This table presents typical parameters obtained from an SC-XRD experiment, based on data for analogous compounds like 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. nih.govresearchgate.net

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Triclinic, Monoclinic, Orthorhombic |

| Space Group | e.g., P-1, P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit cell |

| Volume (V) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

| Bond Lengths & Angles | Precise measurements of all atomic connections |

Powder X-ray Diffraction (PXRD) for Bulk Material Purity and Crystallinity

While SC-XRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline solid. For this compound, PXRD would be used for several purposes:

Phase Identification: To confirm that the bulk material has the same crystal structure as the single crystal analyzed by SC-XRD.

Purity Assessment: To detect the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Screening: To identify if the compound can exist in different crystalline forms (polymorphs), which is a critical consideration in pharmaceutical and materials science. Each polymorph would produce a unique PXRD pattern. mdpi.com

The PXRD pattern is generated by plotting the intensity of the diffracted X-rays against the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, and their intensities are related to the arrangement of atoms within the crystal structure.

Conformational Analysis of the Piperidine Ring and Substituents

Analysis of this compound and structurally related compounds indicates a distinct preference for specific conformations that minimize steric and electronic strain.

The piperidine ring, analogous to cyclohexane, can theoretically exist in several conformations, including chair, boat, and twist-boat forms. However, for 2,6-disubstituted piperidines, the chair conformation is overwhelmingly preferred as it minimizes torsional and steric strain. asianpubs.orgnih.govniscpr.res.inresearchgate.net Crystal structure analyses of closely related compounds, such as 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, confirm that the piperidine ring adopts a chair conformation. nih.govnih.gov

The conformational preferences of the substituents on the piperidine ring are largely governed by the drive to minimize steric hindrance.

Phenyl Groups at C2 and C6: Due to their significant steric bulk, the two phenyl groups at the C2 and C6 positions invariably adopt equatorial orientations in the preferred chair conformation. asianpubs.orgniscpr.res.innih.gov An axial orientation would lead to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, a highly energetically unfavorable state. libretexts.org Crystal structure data from analogous compounds confirms this equatorial preference. nih.govnih.gov

N-Methyl Group: The N-methyl group can exist in either an axial or equatorial position. In N-methyl piperidine itself, an equilibrium exists between these two conformers. rsc.org For this compound, the presence of the two bulky equatorial phenyl groups at C2 and C6 creates a sterically hindered environment. An equatorial N-methyl group would be favored to minimize steric clashes with these adjacent substituents.

The presence of multiple substituents can also lead to a "flattening" of the chair conformation in certain regions of the ring, as observed in related 3-alkyl-2,6-diarylpiperidones. asianpubs.org

The stereochemistry at the C4 position, which bears both a hydroxyl and a methyl group, is a critical feature of the molecule. Based on detailed NMR studies of closely related 4-hydroxy-4-methylpiperidines, a specific configurational preference has been determined. chesci.com

In the major isomer formed during the synthesis of 4-hydroxy-4-methyl-2,6-diphenylpiperidine, the hydroxyl group preferentially occupies the axial position, which consequently places the C4-methyl group in the equatorial position. chesci.com This assignment was established by comparing the ¹H NMR chemical shifts of the benzylic protons (at C2 and C6) with those of known secondary alcohols where the hydroxyl group was confirmed to be axial or equatorial. chesci.com

While equatorial hydroxyl groups are often more stable due to greater steric accessibility, the observed axial preference in this system highlights a more complex interplay of factors. rsc.orgmasterorganicchemistry.com This could be influenced by intramolecular hydrogen bonding between the axial hydroxyl group and the nitrogen atom, or other subtle electronic and steric effects within the constrained chair conformation.

Torsional angles (or dihedral angles) provide a precise quantitative description of the molecule's 3D shape. X-ray crystallographic data from analogous structures provide insight into the expected angles for this compound. For example, in 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, the dihedral angle between the two equatorial phenyl rings is 58.51°. nih.gov In another related structure, 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, the dihedral angles between the N-benzyl ring and the two C-phenyl rings are 74.91° and 47.86°, respectively. nih.gov

A full understanding of the molecule's conformational flexibility would require the calculation of its potential energy surface (PES). A PES maps the molecule's energy as a function of its geometric parameters, such as torsional angles. This analysis would reveal the energy minima corresponding to stable conformers (like the preferred chair form), the transition states for conformational changes (like the ring-flip), and the corresponding energy barriers. While specific PES data for this molecule are not available, computational studies on N-methyl piperidine have been used to explore the energy landscapes associated with nitrogen inversion and ring-twisting motions. rsc.org

The table below presents typical torsional angles from a related crystal structure, illustrating the geometry of the chair conformation.

Interactive Table: Torsional Angles in a Related Piperidine Derivative

Filter by bond to see the specific dihedral angle.

| Bond (Atoms) | Torsional Angle (°) | Reference Compound |

| C6-N1-C2-C3 | 55.9 | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| N1-C2-C3-C4 | -52.4 | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| C2-C3-C4-C5 | 53.0 | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| C3-C4-C5-C6 | -55.2 | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| C4-C5-C6-N1 | 57.6 | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| C2-N1-C6-C5 | -59.0 | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |

| Data derived from the crystal structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. nih.gov |

The final, stable conformation of this compound is a result of a delicate balance between competing steric and electronic effects.

Steric Factors: The dominant factor is steric hindrance. The strong preference for the equatorial placement of the two large phenyl groups at C2/C6 and the methyl group at C4 is a clear strategy to avoid destabilizing 1,3-diaxial steric strain. libretexts.orgmasterorganicchemistry.com This steric repulsion is the primary force driving the molecule into its characteristic chair conformation with these substituents positioned away from the crowded axial regions.

Electronic Factors: Electronic effects also play a crucial role. The preference for an axial hydroxyl group at C4 is not easily explained by sterics alone and suggests the influence of electronic interactions. chesci.com Potential factors include:

Intramolecular Hydrogen Bonding: An axial hydroxyl group may be positioned to form a stabilizing hydrogen bond with the lone pair of the piperidine nitrogen.

The observed conformation is therefore not simply the one with the least crowding, but the one that achieves the optimal balance of minimizing steric repulsions while maximizing stabilizing electronic interactions.

Chiroptical Properties and Enantiomeric Purity Assessment

The structure of this compound contains chiral centers. The carbon atoms C2 and C6, each bonded to a hydrogen, a phenyl group, and two different ring carbons, are stereocenters. The presence of these chiral centers means that the molecule is not superimposable on its mirror image and can exist as a pair of enantiomers.

A standard synthesis starting from achiral precursors would typically produce a racemic mixture (a 50:50 mixture of both enantiomers). If an enantiomerically pure form of the compound were to be synthesized or isolated, its chiroptical properties could be measured. These properties arise from the differential interaction of the chiral molecule with plane-polarized light.

Assessment of enantiomeric purity would involve techniques such as:

Polarimetry: Measuring the optical rotation of a solution of the compound. An enantiomerically pure sample would rotate the plane of polarized light, while a racemic mixture would be optically inactive.

Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the two enantiomers, allowing for their quantification.

While the molecule is inherently chiral, specific chiroptical data and enantiomeric resolution methods for this compound are not detailed in the available literature.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties from first principles. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches. For a molecule like 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol, DFT and ab initio methods are particularly valuable for obtaining accurate predictions.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. It is used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is often employed for geometry optimization to find the most stable conformation (the lowest energy structure) of a molecule and to calculate its electronic properties. For derivatives of piperidine (B6355638), DFT has been successfully used to analyze molecular geometries, vibrational frequencies, and electronic characteristics researchgate.netresearchgate.netnih.govnih.gov.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost researchgate.netresearchgate.netnih.gov. Other functionals, such as the range-separated WB97XD, are also employed, particularly when non-covalent interactions are important, as it includes empirical dispersion corrections.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G or 6-311G, are common choices. Adding polarization functions (e.g., (d,p)) and diffuse functions (e.g., ++) to these basis sets, as in 6-311++G(d,p), allows for a more accurate description of the electron density, especially for systems with heteroatoms and potential hydrogen bonding researchgate.netnih.govekb.eg.

The selection of a specific functional and basis set is a critical step in setting up a DFT calculation, as it directly influences the reliability of the predicted properties. For this compound, a combination like B3LYP/6-311++G(d,p) would be a standard and robust choice for geometry optimization and electronic structure calculations nih.govekb.eg.

Table 1: Example of Basis Set and Functional Selections in DFT Studies on Related Piperidine Derivatives

| Compound Studied | Functional | Basis Set | Reference |

|---|---|---|---|

| 3-methyl-2,6-diphenylpiperidin-4-one | B3LYP | 6-311++G(d,p) | researchgate.net |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | B3LYP | 6-311++G(d,p) | researchgate.net |

| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one | B3LYP | 6-311++G(d,p) | nih.gov |

After performing a geometry optimization, it is essential to confirm that the resulting structure corresponds to a true energy minimum on the potential energy surface, rather than a saddle point (a transition state). This is achieved through a vibrational frequency analysis.

The calculation yields a set of vibrational modes and their corresponding frequencies. For a stable molecule at an energy minimum, all calculated vibrational frequencies must be real (positive) numbers. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a transition state, and further optimization is required. This analysis is a standard procedure in computational studies of piperidine derivatives to ensure the stability of the optimized geometry researchgate.net.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability cell.com.

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO cell.comrjb.ro. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive cell.com.

For this compound, analyzing the distribution of the HOMO and LUMO electron densities would reveal the most probable regions for electron donation and acceptance, while the energy gap would provide a quantitative measure of its chemical stability.

Table 2: Illustrative Data from a Frontier Molecular Orbital Analysis

| Parameter | Description | Typical Value Range (eV) for Piperidine Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen) and are favorable sites for electrophilic attack rjb.ro.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions, often around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack rjb.ro.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP analysis would clearly identify the electronegative oxygen of the hydroxyl group and the nitrogen of the piperidine ring as potential centers for electrophilic interaction (red regions), while the hydroxyl proton would be a site for nucleophilic interaction (blue region). This analysis provides a visual prediction of how the molecule might interact with other chemical species researchgate.netrjb.ro.

While DFT is widely used, ab initio ("from the beginning") methods provide an alternative and often more systematically improvable approach. These methods solve the Schrödinger equation without using empirical parameters.

Hartree-Fock (HF): This is the simplest ab initio method. It approximates the many-electron wavefunction as a single Slater determinant but neglects electron correlation, which can lead to inaccuracies. HF is often used as a starting point for more advanced methods and can be a useful, albeit less accurate, comparative method alongside DFT researchgate.netresearchgate.net.

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory. MP2 calculations are more computationally demanding than HF or standard DFT but often yield more accurate results for energies and geometries.

Coupled Cluster (CC): Methods like Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. However, they are computationally very expensive and are typically only feasible for small to medium-sized molecules.

In the context of studying this compound, the more computationally intensive ab initio methods like MP2 or CCSD(T) would not typically be used for full geometry optimization. Instead, they are invaluable for benchmarking . This involves performing single-point energy calculations on the DFT-optimized geometry to provide a more accurate energy value, thereby validating the results obtained from the more computationally efficient DFT functional.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No published NBO analysis specifically for this compound could be located.

Topological Studies (AIM, ELF, LOL) for Electron Density Distribution

No literature was found detailing Atoms in Molecules (AIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) analyses for this compound.

Molecular Mechanics (MM) and Force Field Calculations

Prediction of Conformational Energies (e.g., using COSMIC, UFF, MMFF94)

Specific conformational energy predictions for this compound using these force fields are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Sampling (if applicable)

There are no available records of molecular dynamics simulations being performed for this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical Aspects)

Molecular Descriptors Derived from Computational Models

Without QSAR studies, there is no information on the relevant molecular descriptors for this specific compound.

Further computational research is required to elucidate the intramolecular interactions, electron density distribution, conformational preferences, and potential structure-activity relationships of this compound.

Theoretical Correlation of Structural Features with Hypothetical Activity Profiles

Computational and theoretical chemistry offer powerful tools to predict and understand the relationship between the molecular structure of a compound and its potential biological activity. For this compound, while direct experimental data on its activity profiles may be limited in publicly accessible literature, a theoretical correlation can be established by examining its distinct structural features and drawing parallels with computational studies on analogous compounds.

The core structure of this compound is the piperidine ring, a prevalent scaffold in medicinal chemistry known for its presence in numerous bioactive molecules and natural alkaloids. The specific substitutions on this ring—two phenyl groups at the 2 and 6 positions, a methyl group at the 1-position (on the nitrogen), and both a methyl and a hydroxyl group at the 4-position—are critical in defining its hypothetical activity profile.

Key Structural Features and Their Hypothetical Influence on Activity:

N-Methyl Group: The methyl group on the piperidine nitrogen (N-1 position) affects the compound's basicity and potential for hydrogen bonding. N-alkylation in related piperidine derivatives has been shown to modulate activity at various receptors. This modification can also impact the molecule's ability to cross biological membranes, including the blood-brain barrier.

4-Hydroxy and 4-Methyl Groups: The geminal substitution at the 4-position with a hydroxyl and a methyl group introduces a tertiary alcohol moiety. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the active site of a biological target. The presence of the adjacent methyl group provides steric bulk and can influence the orientation of the hydroxyl group, thereby fine-tuning its binding capabilities.

Hypothetical Activity Profiles Based on Structural Analogs:

Computational studies, such as Density Functional Theory (DFT) and molecular docking, on structurally related 2,6-diphenyl-piperidine derivatives provide insights into potential activities. For instance, derivatives of 2,6-diphenyl-piperidin-4-one (B8811517) have been investigated for a range of biological activities, including antimicrobial, anticancer, and central nervous system effects.

Molecular docking simulations on analogous compounds have revealed that the piperidine scaffold can fit into the binding pockets of various enzymes and receptors. The phenyl groups often play a crucial role in anchoring the molecule within the active site through hydrophobic interactions. The functional groups on the piperidine ring, such as the hydroxyl group in the case of this compound, can then form specific hydrogen bonds with key amino acid residues, enhancing binding affinity and selectivity.

The molecular electrostatic potential (MEP) is another valuable theoretical descriptor for predicting reactivity and intermolecular interactions. For a molecule like this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating a region favorable for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

Structure-activity relationship studies on the broader class of 2,6-disubstituted piperidines suggest that modifications to the substituents can significantly alter biological activity. For example, the nature and position of substituents on the phenyl rings can modulate potency and selectivity. While this compound has unsubstituted phenyl rings, theoretical studies could explore the effects of adding electron-donating or electron-withdrawing groups to these rings to predict changes in activity.

The following table summarizes the key structural features of this compound and their hypothetical correlation with its activity profile, based on theoretical considerations and data from related compounds.

| Structural Feature | Hypothetical Influence on Activity | Rationale |

| Piperidine Core | Provides a versatile and conformationally defined scaffold for presenting substituents in a specific three-dimensional arrangement. | The chair conformation of the piperidine ring allows for precise spatial orientation of the phenyl, methyl, and hydroxyl groups, which is critical for receptor recognition and binding. |

| 2,6-Diphenyl Groups | Contribute to the molecule's lipophilicity and potential for hydrophobic and π-π interactions with biological targets. The stereochemistry of these groups (cis/trans, axial/equatorial) is a key determinant of the overall molecular shape and binding specificity. | Bulky aromatic groups are known to interact with hydrophobic pockets in enzyme active sites and receptor binding domains. |

| N-Methyl Group | Modulates the basicity of the piperidine nitrogen and can influence membrane permeability and receptor interactions. | N-alkylation is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of amine-containing compounds. |

| 4-Hydroxyl Group | Acts as a hydrogen bond donor and acceptor, enabling specific interactions with polar residues in a biological target's active site. | The formation of hydrogen bonds is a critical component of high-affinity drug-receptor interactions. |

| 4-Methyl Group | Provides steric hindrance around the 4-position, potentially influencing the orientation of the hydroxyl group and contributing to the overall shape of the molecule. | Steric factors can play a significant role in determining the selectivity of a compound for a particular biological target. |

It is important to emphasize that these correlations are theoretical and based on the analysis of the molecule's structure and comparisons with related compounds. Experimental validation through biological assays would be necessary to confirm these hypothetical activity profiles.

Derivatization Strategies and Structure Reactivity/selectivity Studies

Modification of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can significantly alter the molecule's conformational and reactive profile.

The nature of the substituent on the piperidine nitrogen plays a critical role in determining the conformation of the six-membered ring and the orientation of its other substituents. When the nitrogen is substituted with an electron-withdrawing group, such as an acyl (-COR) or nitroso (-NO) group, the conjugation of the nitrogen's lone pair with the substituent's π-system increases the sp2 character of the nitrogen and imparts a partial double-bond character to the C–N bonds. researchgate.netacs.org This creates a "pseudoallylic strain" that can force adjacent substituents at the C2 and C6 positions into an axial orientation to minimize steric repulsion. acs.org

In contrast, N-alkyl substituents, like the methyl group in the title compound, generally lead to a standard chair conformation where bulky substituents at C2 and C6 preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. rsc.org However, the introduction of different N-substituents can shift the conformational equilibrium. For instance, N-nitroso derivatives of 2,6-diphenylpiperidin-4-ones have been shown to favor boat conformations. researchgate.net The choice between an N-benzyl or an N-Boc (tert-butoxycarbonyl) protecting group can also be used to thermodynamically control epimerization processes, leading to different diastereomers. rsc.orgrsc.org These conformational changes directly impact the molecule's reactivity by altering the accessibility of reactive sites and the stereoelectronic environment of the ring. researchgate.net

| N-Substituent | Primary Effect | Favored Conformation | Impact on C2/C6 Substituents | Reference |

|---|---|---|---|---|

| Alkyl (e.g., -CH₃) | Standard steric effects | Chair | Equatorial orientation favored | rsc.org |

| Acyl (e.g., -COCH₃) | Pseudoallylic strain (C-N partial double bond) | Chair or Twist-Boat | Axial orientation forced | acs.org |

| Nitroso (-NO) | Steric and electronic effects | Boat or distorted chair | Axial orientation often preferred | researchgate.netcdnsciencepub.com |

| Boc (-COOC(CH₃)₃) | A1,3 strain | Twist-Boat (with C2/C4 cis substituents) | Axial C2 substituent to avoid strain | rsc.orgrsc.org |

Functionalization of the Hydroxyl Group at C4

The tertiary alcohol at the C4 position is another key site for derivatization, offering pathways to esters, ethers, and oxidized products.

The C4-hydroxyl group can undergo esterification with various benzoic acid derivatives. For example, 1-alkyl-4-hydroxypiperidines can be reacted with substituted benzoyl halides or benzoic acid alkyl esters at elevated temperatures in the presence of a condensation agent like sodium ethylate to yield the corresponding esters. google.com Etherification can also be achieved. A Mitsunobu reaction involving N-Boc-4-piperidinol, an alcohol (like o-ethoxyphenol), triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DIAD) has been used to form ether linkages at the C4 position. acs.org

Oxidation of the C4-hydroxyl group provides a direct route to the corresponding 4-piperidone (B1582916) derivative. This transformation is a common strategy in the synthesis of biologically active piperidines. Various oxidizing agents can be employed for this purpose. The oxidation of 3,5-bis(ylidene)-4-piperidinols to their corresponding 4-piperidones can be achieved using reagents like peracetic acid or 3-chloroperoxybenzoic acid. nih.gov The choice of oxidant and reaction conditions is crucial to ensure chemoselectivity, particularly in complex molecules with multiple oxidizable sites.

Substitution Pattern Influence on Stereochemical Outcomes in Synthesis

The synthesis of highly substituted piperidines like 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol requires precise control over stereochemistry, which is heavily influenced by the substitution pattern of the precursors and intermediates. nih.govajchem-a.com

Modern synthetic methods enable the highly diastereoselective construction of the piperidine ring. nih.govthieme-connect.com For example, one-pot procedures involving gold-catalyzed cyclization of N-homopropargyl amides followed by reduction can produce substituted piperidin-4-ols with excellent diastereoselectivity. nih.govthieme-connect.com The stereochemical outcome of such reactions is dictated by the substituents on the starting materials, with bulky groups guiding the approach of reagents to form the most thermodynamically stable product. nih.gov

The hydrogenation of substituted pyridine (B92270) precursors is a common method for piperidine synthesis. The facial selectivity of this reduction is often controlled by the existing substituents, typically leading to cis-isomers where the new hydrogens add from the less sterically hindered face of the ring. rsc.org Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereomers. rsc.orgrsc.org The choice of the N-substituent is critical in these epimerization strategies, as it determines the conformational preferences and the thermodynamic stability of the resulting isomers. rsc.orgrsc.org For instance, an N-benzyl group allows for the formation of 2,3-trans isomers by relieving 1,3-diaxial interactions, whereas an N-Boc group can favor 2,4-trans isomers by avoiding allylic strain. rsc.orgrsc.org

| Synthetic Method | Key Control Elements | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Hydrogenation of Pyridines | Existing ring substituents, catalyst | Predominantly cis-isomers | rsc.org |

| Gold-Catalyzed Cyclization | Substituents on acyclic precursor | High diastereoselectivity based on substrate control | nih.govthieme-connect.com |

| Base-Mediated Epimerization | N-Protecting group (e.g., Benzyl (B1604629) vs. Boc), thermodynamic control | Access to trans-isomers from cis-precursors | rsc.orgrsc.org |

| Petrenko-Kritschenko Piperidone Synthesis | Double Mannich reaction conditions | Formation of specific piperidone diastereomers | dtic.mil |

Theoretical Principles of Structure-Activity Relationships (SAR) in Piperidin-4-ols

The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the structure-activity relationships (SAR) of its derivatives is crucial for designing new therapeutic agents. researchgate.netmdpi.com The biological activity of piperidin-4-ols is governed by several factors, including the nature and orientation of substituents on both the nitrogen and carbon atoms of the ring. ajchem-a.comnih.gov

The piperidine ring itself often serves as a central scaffold that correctly orients key functional groups for interaction with a biological target, such as a receptor or enzyme. nih.govbohrium.com The substitution at the nitrogen atom can influence properties like membrane permeability, metabolic stability, and receptor binding affinity. researchgate.netnih.gov For example, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to be a critical structural element for enhancing affinity at certain receptors while maintaining affinity for others. nih.gov

The substituents at the C2, C4, and C6 positions contribute significantly to the molecule's three-dimensional shape and its interaction profile. nih.gov The phenyl groups at C2 and C6 in the title compound, for instance, create specific hydrophobic interaction zones. The hydroxyl group at C4 can act as a hydrogen bond donor or acceptor, which can be a critical interaction for binding to a target protein. ajchem-a.com Conformational constraint, such as introducing bridges to the piperidine ring, can lock the molecule into a receptor-preferred conformation, potentially increasing affinity and selectivity. nih.gov SAR studies have shown that even subtle changes, such as the position of electron-rich substituents on a benzyl group attached to the nitrogen, can lead to significant differences in biological activity. ajchem-a.com

Influence of Stereochemistry on Molecular Recognition (Theoretical Models)

The three-dimensional arrangement of atoms in this compound is fundamental to its ability to interact with other molecules. Theoretical models and conformational analysis of related piperidine structures provide a framework for understanding its molecular recognition capabilities.

The piperidine ring in derivatives of 2,6-diphenyl-4-piperidone, the precursor to the target compound, predominantly adopts a chair conformation. researchgate.netresearchgate.net In this conformation, the bulky phenyl groups at positions 2 and 6, as well as the methyl group at position 1, are expected to occupy equatorial positions to minimize steric strain. This conformational preference has been confirmed by NMR spectral data for a variety of r-2,c-6-diarylpiperidin-4-ones, which show that these compounds exist in a chair conformation with the aryl groups in an equatorial orientation. researchgate.net For the related compound, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, X-ray crystallography has confirmed a chair conformation with both phenyl groups and the C-3 methyl group in equatorial positions. researchgate.netresearchgate.net

The introduction of the hydroxyl group at C-4 and the methyl group at C-4 in this compound further influences the stereochemistry. The synthesis of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives through the Grignard reaction of the corresponding piperidin-4-ones suggests a common derivatization pathway. nih.gov The stereochemistry of this addition is crucial.

Theoretical models, such as those based on density functional theory (DFT), can elucidate the influence of the piperidine ring on chemical reactivity and stability. For instance, studies on piperine, which contains a piperidine moiety, have shown that the ring significantly affects the steric and electronic properties of the molecule. researchgate.net These computational approaches can predict the most stable conformers and the energy barriers between them. In the case of substituted piperidines, non-empirical quantum-chemical calculations have been used to determine the preferred orientation of substituents. researchgate.net

Role of Substituent Electronic and Steric Effects

The electronic and steric effects of the substituents on the this compound framework are critical in determining its reactivity and selectivity. The interplay between the electron-donating or withdrawing nature of substituents and their spatial arrangement governs the molecule's chemical behavior.

Electronic Effects:

Computational studies on N-substituted-4-piperidone curcumin (B1669340) analogs have shown that the nature of the N-substituent (e.g., methyl vs. benzyl) and substituents on the phenyl rings affects the oxidation potential of the molecule. mdpi.com This indicates that electronic effects are transmitted through the piperidine ring. For instance, the HOMO and LUMO energy levels, which are indicative of a molecule's ability to donate or accept electrons, are influenced by the substituents present. researchgate.net

Steric Effects:

Steric hindrance is a major factor in the chemistry of this compound. The two equatorial phenyl groups at C-2 and C-6 create a sterically crowded environment, which can hinder the approach of reagents to the piperidine ring and its functional groups. This steric shielding can influence the selectivity of reactions.

For example, in the quaternization of piperidines, the orientation of attack (axial vs. equatorial) by an alkylating agent can be dictated by the steric hindrance around the nitrogen atom. While simpler piperidines may favor axial methylation, significant steric hindrance can lead to equatorial attack. researchgate.net

The conformation of substituted piperidines can also be influenced by steric interactions. In some sterically hindered piperidin-4-one oxime ethers, a twist-boat conformation is preferred over the typical chair conformation. nih.gov The presence of substituents on the piperidine ring can also lead to flattening of the chair conformation to alleviate steric strain. researchgate.net

The following table summarizes the conformational preferences and substituent effects in related piperidine derivatives, which can be extrapolated to understand the behavior of this compound.

| Compound/Derivative Class | Substituent(s) and Position(s) | Observed Conformation | Key Findings on Substituent Effects | Reference(s) |

| r-2,c-6-Diarylpiperidin-4-ones | Aryl at C-2, C-6 | Chair with equatorial aryl groups | Aryl groups prefer equatorial orientation to minimize steric strain. | researchgate.net |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Phenyl at C-2, C-6; Methyl at C-1, C-3 | Chair with all substituents equatorial | Confirms the preference for equatorial positioning of bulky groups. | researchgate.netresearchgate.net |

| Substituted Piperidin-4-one Oxime Ethers | Methyl at C-3, C-5 | Chair for less hindered; Twist-boat for more hindered | Steric hindrance from multiple alkyl groups can force a change from chair to twist-boat conformation. | nih.gov |

| N-Substituted-4-piperidone Curcumin Analogs | Varied N-substituents and phenyl substituents | Not specified | Electronic nature of substituents affects the oxidation potential of the molecule. | mdpi.com |

| N-Acyl-r(2),c(6)-diphenylpiperidin-4-one Semicarbazones | Acyl at N-1 | Chair | The piperidine ring maintains a chair conformation upon derivatization at the C-4 position. | researchgate.net |

Future Research Directions and Broader Academic Impact

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of highly substituted piperidines remains a focal point of modern organic chemistry due to their prevalence in pharmaceuticals and natural products. mdma.chresearchgate.netnih.gov The development of stereoselective methods is particularly crucial, as the specific three-dimensional arrangement of atoms in these molecules is often directly linked to their biological activity. thieme-connect.com Future efforts are directed toward creating synthetic routes that are not only efficient and high-yielding but also environmentally sustainable and scalable.